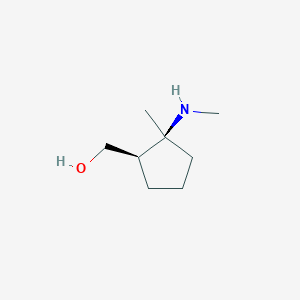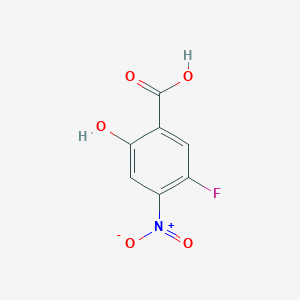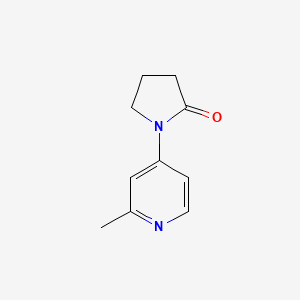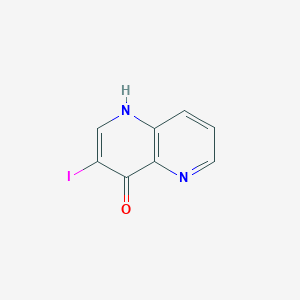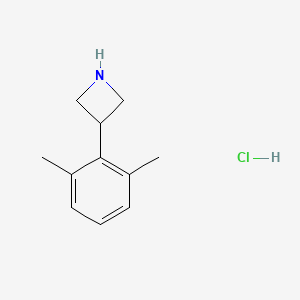
3,4-Diphenoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenoxybenzaldehyde is an aromatic aldehyde with the molecular formula C19H14O3. This compound is characterized by the presence of two phenoxy groups attached to the benzene ring at the 3 and 4 positions, and an aldehyde group at the 1 position. It is a versatile intermediate used in various organic synthesis processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Diphenoxybenzaldehyde can be synthesized through the formylation of 3,4-diphenoxybenzene. One common method involves the use of hexamethylenetetramine (HMTA) in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes hydrolysis to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale formylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diphenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions often involve nucleophiles like alkyl halides or amines under basic conditions.
Major Products
Oxidation: 3,4-Diphenoxybenzoic acid.
Reduction: 3,4-Diphenoxybenzyl alcohol.
Substitution: Various substituted phenoxybenzaldehydes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,4-Diphenoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Diphenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of phenoxy groups.
3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of phenoxy groups.
2,4-Diphenoxybenzaldehyde: Phenoxy groups are positioned differently on the benzene ring.
Uniqueness
3,4-Diphenoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C19H14O3 |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
3,4-diphenoxybenzaldehyde |
InChI |
InChI=1S/C19H14O3/c20-14-15-11-12-18(21-16-7-3-1-4-8-16)19(13-15)22-17-9-5-2-6-10-17/h1-14H |
InChI-Schlüssel |
DFFHATHVIPXZOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


